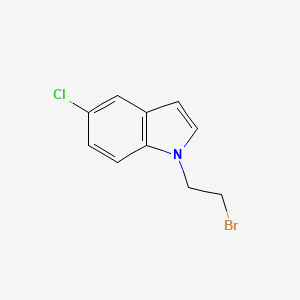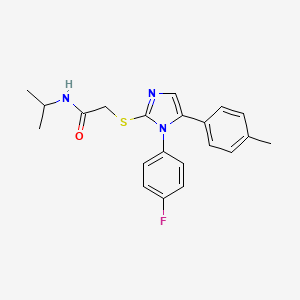![molecular formula C20H13FN2O2S B2890104 5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione CAS No. 860788-37-0](/img/structure/B2890104.png)
5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C20H13FN2O2S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar thiazolopyrimidine derivatives have been reported to exhibit extensive pharmacological applications, such as antimicrobial, antibiofilm, anticancer, antiviral, anti-inflammatory, antitubercular, and calcium channel blocking activities . They are also reported as inhibitors of acetylcholinesterase (AchE), CDC25B phosphatase, and xanthine oxidase enzymes, and Bcl-2 family proteins .
Mode of Action
Thiazolopyrimidine derivatives, in general, are known to interact with their targets and cause changes that result in their observed biological activities . For instance, they can inhibit the activity of certain enzymes or block specific cellular pathways, leading to their antimicrobial, anticancer, or other effects .
Biochemical Pathways
Given the broad range of activities associated with thiazolopyrimidine derivatives, it can be inferred that multiple pathways might be affected . These could include pathways involved in microbial growth, cancer cell proliferation, inflammation, and more .
Pharmacokinetics
A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives . This suggests that the compound might have good absorption and distribution characteristics.
Result of Action
Given its potential antimicrobial and other activities, it can be inferred that the compound might lead to the inhibition of microbial growth, reduction in inflammation, inhibition of cancer cell proliferation, and other effects .
特性
IUPAC Name |
10-(2-fluorophenyl)-13-methyl-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-10-19(25)23-17(13-8-4-5-9-14(13)21)15-16(22-20(23)26-10)11-6-2-3-7-12(11)18(15)24/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSPFNIYQMEXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2890023.png)
![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)
![4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2890026.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2890031.png)
![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)
![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)

![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)
![5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2890041.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)-](/img/structure/B2890043.png)

